molecular formula C10H11BrN2 B8730144 1-(3-Bromo-propyl)-1H-indazole CAS No. 372195-81-8

1-(3-Bromo-propyl)-1H-indazole

Cat. No.: B8730144
CAS No.: 372195-81-8
M. Wt: 239.11 g/mol
InChI Key: NIUZYILIQLBYPN-UHFFFAOYSA-N
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Description

1-(3-Bromo-propyl)-1H-indazole is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold in pharmacology, known to be present in a broad spectrum of biologically active molecules and approved therapeutics . This heterocycle is a key structural component in tyrosine kinase inhibitors such as Pazopanib and Axitinib, used in oncology, as well as in other drugs with anti-inflammatory, antimicrobial, and neuroprotective properties . The 3-bromopropyl side chain on the indazole nitrogen provides a reactive handle for further functionalization. This alkyl halide moiety is amenable to nucleophilic substitution reactions, allowing researchers to create diverse chemical libraries by attaching various nucleophiles, such as amines, to generate novel compounds for biological screening . The compound thus serves as a versatile building block for the synthesis of more complex molecules, particularly through the construction of carbon-nitrogen bonds, facilitating the exploration of structure-activity relationships in the development of new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

372195-81-8

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

1-(3-bromopropyl)indazole

InChI

InChI=1S/C10H11BrN2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7H2

InChI Key

NIUZYILIQLBYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCCBr

Origin of Product

United States

Role of 1 3 Bromo Propyl 1h Indazole As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the bromopropyl group in 1-(3-Bromo-propyl)-1H-indazole, coupled with the versatile nature of the indazole ring, allows for its elaboration into more intricate molecular frameworks. This makes it a sought-after precursor for a variety of complex heterocyclic systems.

Derivatization to Fused Polycyclic Aromatic Compounds

The synthesis of fused polycyclic aromatic compounds often involves the strategic annulation of additional rings onto a pre-existing scaffold. This compound serves as an excellent starting material for such transformations. The bromopropyl chain can undergo intramolecular cyclization reactions, often facilitated by a base or a transition metal catalyst, to form a new ring fused to the indazole core. For instance, intramolecular Heck reactions can be employed to create fused systems by forming a new carbon-carbon bond between the propyl chain and the indazole or a neighboring aromatic ring. These reactions pave the way for the synthesis of novel polycyclic structures with potential applications in materials science and medicinal chemistry. nih.govepo.orgacs.org

Incorporation into Diverse Scaffold Architectures

The utility of this compound extends to its incorporation into a multitude of scaffold architectures. nih.gov The bromo-functional group provides a handle for nucleophilic substitution reactions, allowing for the attachment of various molecular fragments. This modular approach enables the construction of diverse molecular skeletons. For example, reaction with primary or secondary amines can lead to the formation of amino-substituted indazole derivatives, which are prevalent motifs in pharmacologically active compounds. nih.gov Similarly, reaction with thiols or alcohols can introduce thioether or ether linkages, further expanding the structural diversity of the resulting products. This versatility allows chemists to tailor the properties of the final molecule by carefully selecting the appropriate nucleophile. nih.govnih.gov

Utilization in Multistep Organic Synthesis Pathways

The strategic placement of the reactive bromopropyl group makes this compound a key component in multistep synthetic sequences designed to generate specific target compounds.

Sequential Transformations for Target Compound Generation

In many synthetic routes, the bromopropyl group of this compound is sequentially modified to achieve the desired final product. pressbooks.pub A typical sequence might involve an initial nucleophilic substitution to introduce a new functional group, followed by further transformations on either the newly introduced group or the indazole ring itself. For instance, the bromo group can be displaced by an azide (B81097), which can then be reduced to a primary amine or participate in a [3+2] cycloaddition (click chemistry) to form a triazole ring. researchgate.netresearchgate.net This step-by-step approach allows for precise control over the molecular structure and the introduction of multiple points of diversity.

A study by Amine-Functionalized Indazolin-3-ylidene Complexes of Palladium(II) by Postmodification of a Single Precursor detailed the synthesis of 2-(3-Bromopropyl)-1-methylindazolium Bromide, a related compound, showcasing the utility of the bromopropyl group in creating precursors for further chemical modifications. acs.org The reaction of 1,3-dibromopropane (B121459) with 1-methylindazole (B79620) yielded the desired product, which could then be used to generate a variety of amine-functionalized complexes. acs.org

Modular Synthesis Strategies Employing the Indazole Fragment

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. acs.orgacs.orgacs.org this compound is an ideal building block for such strategies. cymitquimica.comchemshuttle.com The indazole moiety can be considered as one module, and the bromopropyl group provides the connection point for attaching other modules. This approach is particularly useful in the construction of libraries of related compounds for drug discovery or materials science research. For example, a common core structure containing the this compound unit can be reacted with a diverse set of nucleophiles to rapidly generate a large number of analogs. researchgate.net

Development of Libraries of Indazole-Containing Compounds

The ability to easily diversify the structure of this compound makes it a valuable tool for the development of compound libraries. nih.gov These libraries, which consist of a large number of structurally related compounds, are essential for high-throughput screening in drug discovery and for exploring structure-activity relationships (SAR).

The synthesis of libraries based on the this compound scaffold typically involves parallel synthesis techniques. In this approach, the starting material is reacted with a variety of reagents in a multi-well plate format, allowing for the rapid production of a large number of distinct products. The resulting library of indazole-containing compounds can then be screened for biological activity, leading to the identification of new lead compounds for drug development. mdpi.comnih.gov The versatility of the chemical transformations that can be performed on the bromopropyl group, such as nucleophilic substitutions, Suzuki couplings (after conversion to a boronic ester), and other cross-coupling reactions, allows for the creation of highly diverse libraries. sci-hub.seajrconline.org

Table of Compounds

Compound Name
This compound
2-(3-Bromopropyl)-1-methylindazolium Bromide
1,3-dibromopropane
1-methylindazole

Table of Synthetic Reactions

Starting MaterialReagent(s)ProductReaction Type
This compoundAzide1-(3-Azido-propyl)-1H-indazoleNucleophilic Substitution
1-(3-Azido-propyl)-1H-indazoleAlkyne, Cu(I) catalyst1-(3-(1,2,3-Triazol-1-yl)propyl)-1H-indazole[3+2] Cycloaddition
1-methylindazole1,3-dibromopropane2-(3-Bromopropyl)-1-methylindazolium BromideN-Alkylation
This compoundVarious AminesN-Substituted 3-(1H-indazol-1-yl)propan-1-aminesNucleophilic Substitution

Computational and Theoretical Investigations on 1 3 Bromo Propyl 1h Indazole and Analogues

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and reactivity of indazole derivatives. By modeling the electron density, DFT can accurately predict various chemical properties, guiding synthetic efforts and explaining observed chemical behaviors.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations are frequently used to determine the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies for Indazole Analogues from DFT Studies

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Finding
Imidazole Derivative -6.2967 -1.8096 4.4871 A large energy gap indicates high kinetic stability and lower chemical reactivity. irjweb.com
1-Butyl-1H-indazole-3-carboxamide --- --- High Certain derivatives were found to have a substantial HOMO-LUMO energy gap, suggesting high stability. rsc.org
Substituted 2H-Indazoles --- --- Varies The transition energy between HOMO and LUMO is influenced by substituents on the indazole ring. researchgate.net

Note: Specific values for 1-(3-Bromo-propyl)-1H-indazole are not available in the cited literature; this table represents findings for analogous structures to illustrate the application of DFT.

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, as the reaction can occur at either the N1 or N2 position, often yielding a mixture of products. nih.gov DFT calculations have been instrumental in elucidating the mechanisms that govern this selectivity. researchgate.net

Studies have shown that the outcome of N-alkylation is highly dependent on reaction conditions such as the base, solvent, and the nature of the alkylating agent. beilstein-journals.orgnih.gov DFT calculations can model the transition states for both N1 and N2 alkylation pathways, allowing researchers to predict the favored regioisomer.

For example, theoretical analyses have revealed that in the alkylation of certain indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) strongly favors N1 substitution. nih.govresearchgate.net This selectivity is attributed to the coordination of the sodium cation with the indazole N2-atom and an electron-rich atom in a C-3 substituent, forming a tight ion pair that directs the alkylating agent to the N1 position. nih.govresearchgate.net In contrast, other conditions might favor the N2 product. DFT calculations have explained high N2 selectivity by considering the tautomeric forms of indazole, where the reaction proceeds through the more stable 1H-indazole tautomer for N2 alkylation, while N1 alkylation requires conversion to the higher-energy 2H tautomer, thus incurring a higher energy barrier. wuxibiology.com

Table 2: Conditions Influencing N-Alkylation Regioselectivity in Indazole Analogues

Indazole Substrate Alkylating Agent Base/Solvent Predominant Isomer Mechanistic Insight
C-3 Substituted Indazoles Alkyl Bromide NaH / THF N1 (>99%) Optimized protocol highlights the impact of steric and electronic effects on regioselectivity. beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylate Alcohols Cs₂CO₃ N1 DFT suggests a chelation mechanism involving the cesium cation drives N1 selectivity. nih.gov
1H-Indazoles Alkyl 2,2,2-trichloroacetimidate Acidic conditions N2 (High selectivity) QM analysis shows the reaction barrier for N1 alkylation is higher due to the need to form the less stable 2H-indazole tautomer first. wuxibiology.com
C-7 NO₂ or CO₂Me Substituted Indazoles Primary Alkyl Halide NaH / THF N2 (≥96%) The electronic effects of substituents at the C-7 position confer excellent N2 regioselectivity. researchgate.net

Molecular Modeling and Conformational Analysis of 1-Alkylindazoles

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. nih.gov For flexible molecules like this compound, which possesses a rotatable alkyl chain, conformational analysis is crucial for understanding its spatial arrangement and potential interactions with other molecules. ijpsr.com

The primary goal of conformational analysis is to identify the low-energy conformations (stable structures) a molecule can adopt by rotating around its single bonds. ijpsr.comdrugdesign.org This is achieved through methods like molecular mechanics calculations, which use force fields to estimate the potential energy of a molecule as a function of its geometry. bigchem.eu By systematically exploring the "conformational potential surface," researchers can locate energy minima corresponding to stable conformers. drugdesign.org

For 1-alkylindazoles, conformational analysis helps determine the preferred orientation of the alkyl group relative to the bicyclic indazole ring. This spatial arrangement can influence the molecule's physical properties and its ability to fit into a biological target's active site. ijpsr.com While specific conformational studies on this compound are not detailed in the available literature, computational investigations on similarly structured molecules demonstrate that substituents can exert significant steric effects, directing the conformation of flexible side chains. nih.govnih.gov Such studies are vital in drug design and materials science, where the three-dimensional shape of a molecule dictates its function. drugdesign.org

Quantitative Structure-Reactivity Relationships (QSAR) in Indazole Chemistry

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to correlate the chemical structure of compounds with their reactivity or biological activity. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors (numerical representations of molecular properties) and an observed activity. nih.gov

In indazole chemistry, QSAR studies have been successfully applied to understand and predict the properties of various derivatives. The process involves calculating a wide range of descriptors, which can be classified as 2D (e.g., connectivity indices) or 3D (e.g., steric and electrostatic fields), and then using statistical methods like multiple linear regression to build a predictive model. researchgate.netnih.gov

For instance, QSAR models have been developed for indazole derivatives to predict their activity as estrogen receptor agonists and inhibitors of enzymes involved in antimicrobial resistance. nih.goveurekaselect.com These studies have identified key structural features and physicochemical properties that govern the compounds' activity. eurekaselect.comnih.gov Descriptors related to molecular shape, electronic properties (like atom charges), and hydrophobicity often play a crucial role. The resulting QSAR models can then be used to predict the reactivity of new, unsynthesized indazole compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental screening. researchgate.net

Table 3: Application of QSAR in the Study of Indazole Derivatives

Study Focus Model Type Key Descriptors/Findings Reference
Estrogen Receptor Antagonism Multiple Linear Regression (MLR) The model pointed to sp²-hybridized carbon and nitrogen atoms as important for binding profiles. researchgate.net
Inhibition of SAH/MTAN (Antimicrobial) MLR with 2D & 3D descriptors Identified crucial descriptors including AATS1v (Average ATS-weighted LogP), RDF55m (Radial Distribution Function), and E1s (1-state Sanderson electronegativity). nih.gov
Selective Estrogen Receptor Ligands Hansch Approach Suggested that substitution of a polar group at the 3rd position of the indazole nucleus is decisive for selectivity. eurekaselect.comnih.gov

Emerging Synthetic Strategies and Future Research Directions in 1 Alkyl 1h Indazole Chemistry

Green Chemistry Approaches to Indazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of indazole derivatives to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalytic methods to reduce waste and energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. For the synthesis of indazole cores, microwave-assisted reactions often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. This technique has been successfully applied to various cyclization reactions that form the indazole ring system. The rapid and uniform heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating, thus minimizing the formation of byproducts and simplifying purification.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for indazole synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of reaction rates. Ultrasound has been effectively used in various steps of heterocycle synthesis, including condensation and cyclization reactions that can be adapted for the formation of the 1-alkyl-1H-indazole core.

Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. For indazole synthesis, researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as reaction media. These solvents not only reduce the environmental footprint of the synthesis but can also influence the reaction's selectivity and efficiency. In conjunction with green solvents, the development of reusable and non-toxic catalysts is a key area of research. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and recycled, minimizing waste and catalyst leaching into the product.

Organocatalysis and Biocatalysis in Indazole Chemistry

The use of metal-free and biological catalysts represents a significant advancement in the synthesis of chiral and functionalized indazole derivatives. These methods offer high selectivity and operate under mild reaction conditions, aligning with the principles of green chemistry.

Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has become a powerful strategy in asymmetric synthesis. For the N-alkylation of indazoles, Brønsted acid catalysis has been shown to enable the regiodivergent alkylation of 1H-indazoles. acs.org By carefully selecting the organocatalyst, it is possible to control the position of alkylation, favoring either the N1 or N2 position. acs.org This level of control is crucial for the synthesis of specific isomers of 1-alkyl-1H-indazoles and can be instrumental in developing synthetic routes to compounds like 1-(3-bromo-propyl)-1H-indazole with high regioselectivity. The modulation of the catalyst can allow for a switchable N1/N2-alkylation, providing access to a wider range of indazole derivatives. acs.org

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and efficiency under mild, aqueous conditions. In the context of indazole chemistry, methyltransferases have been engineered and utilized for the regioselective N-methylation of various heterocycles, including indazoles. d-nb.info This biocatalytic approach can achieve high yields and regioselectivity (up to >99%), offering a green and precise method for the synthesis of N-methylated indazoles. d-nb.info Future research in this area could focus on expanding the substrate scope of these enzymes to accommodate larger alkyl groups, such as the 3-bromopropyl group, and on developing enzymatic cascades for the multi-step synthesis of complex 1-alkyl-1H-indazole derivatives. The use of engineered enzymes could provide a highly sustainable and selective route to these valuable compounds. d-nb.info

Flow Chemistry and Automated Synthesis of Indazole Derivatives

Flow chemistry and automated synthesis are transforming the way organic molecules are prepared, offering enhanced safety, reproducibility, and scalability. These technologies are particularly well-suited for the synthesis of indazole derivatives, enabling the rapid and efficient production of libraries of compounds for drug discovery and development.

Automated Synthesis Platforms: The integration of flow chemistry with automated control systems enables the development of fully automated synthesis platforms. These platforms can perform reaction optimization, library synthesis, and on-demand production of target molecules with minimal human intervention. For the synthesis of 1-alkyl-1H-indazoles, an automated system could be programmed to explore a wide range of reaction conditions to identify the optimal parameters for the N-alkylation step. Furthermore, by incorporating online analysis techniques, such as mass spectrometry or HPLC, the system can monitor the reaction in real-time and make adjustments to maintain optimal performance. This high-throughput capability is invaluable for accelerating the discovery and development of new indazole-based drug candidates.

Novel Reactions and Methodologies for Indazole Functionalization

The development of novel and efficient methods for the functionalization of the indazole ring is crucial for accessing a diverse range of derivatives with unique biological activities. Recent advances in this area have focused on direct C-H functionalization, photocatalysis, and electrosynthesis, offering new avenues for the late-stage modification of the indazole scaffold.

Direct C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of complex molecules. This approach avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and minimizing waste. For 2H-indazoles, various C-H functionalization reactions have been developed, allowing for the introduction of a wide range of substituents at different positions of the indazole ring. These reactions are often catalyzed by transition metals and can be used to introduce aryl, alkyl, and other functional groups with high regioselectivity.

Photocatalysis: Visible-light photocatalysis has gained significant attention as a mild and sustainable method for promoting a variety of organic transformations. In the context of indazole chemistry, photocatalysis has been employed for the C3- and N-alkylation of indoles and indazoles with styrenes. nih.gov This light-driven method often utilizes earth-abundant transition-metal catalysts and offers a green alternative to traditional cross-coupling reactions. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and reaction conditions, providing a versatile tool for the synthesis of functionalized 1-alkyl-1H-indazoles.

Electrosynthesis: Organic electrosynthesis utilizes electricity to drive chemical reactions, offering a clean and efficient alternative to conventional redox reagents. This technique provides precise control over the reaction potential, which can lead to improved selectivity and yields. The electrochemical synthesis of 1H-indazoles and their N-oxides has been reported, demonstrating the utility of this method for the construction of the indazole core. Furthermore, the resulting 1H-indazole N-oxides can undergo divergent C-H functionalization, providing access to a wide range of substituted indazole derivatives.

These emerging strategies and future research directions highlight the dynamic nature of 1-alkyl-1H-indazole chemistry. The continued development of green and efficient synthetic methods, coupled with novel functionalization strategies, will undoubtedly accelerate the discovery of new indazole-based compounds with important applications in medicine and materials science.

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